molecular formula C17H15N3O B7496457 N-benzyl-N-methylquinoxaline-2-carboxamide

N-benzyl-N-methylquinoxaline-2-carboxamide

Cat. No. B7496457
M. Wt: 277.32 g/mol
InChI Key: PKJMERMNFOZLKU-UHFFFAOYSA-N
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Description

N-benzyl-N-methylquinoxaline-2-carboxamide, also known as BMQ, is a heterocyclic compound that has been extensively studied for its potential pharmacological applications. BMQ is a derivative of quinoxaline, which is a bicyclic aromatic compound that is widely used in medicinal chemistry due to its diverse biological activities. BMQ has been shown to possess various pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-methylquinoxaline-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. N-benzyl-N-methylquinoxaline-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the activation of nuclear factor-κB (NF-κB). N-benzyl-N-methylquinoxaline-2-carboxamide has also been reported to modulate the activity of ion channels and receptors, such as voltage-gated calcium channels and GABA receptors, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
N-benzyl-N-methylquinoxaline-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N-benzyl-N-methylquinoxaline-2-carboxamide has also been shown to decrease the levels of inflammatory markers such as prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2). In addition, N-benzyl-N-methylquinoxaline-2-carboxamide has been reported to exhibit antiproliferative effects on various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methylquinoxaline-2-carboxamide has several advantages for lab experiments. It is readily available and relatively inexpensive. N-benzyl-N-methylquinoxaline-2-carboxamide has been shown to possess various pharmacological properties, making it a versatile compound for studying different biological processes. However, there are some limitations to using N-benzyl-N-methylquinoxaline-2-carboxamide in lab experiments. It has low solubility in water, which may limit its use in aqueous-based assays. In addition, N-benzyl-N-methylquinoxaline-2-carboxamide may exhibit cytotoxic effects at high concentrations, which may affect the interpretation of results.

Future Directions

For N-benzyl-N-methylquinoxaline-2-carboxamide research include the development of N-benzyl-N-methylquinoxaline-2-carboxamide derivatives with improved pharmacological properties, investigation of its potential as a neuroprotective agent, and further elucidation of its molecular mechanisms of action.

Synthesis Methods

N-benzyl-N-methylquinoxaline-2-carboxamide can be synthesized by the reaction of N-benzyl-2-nitroaniline with methyl ethyl ketone in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including reduction of the nitro group to an amino group, followed by cyclization and N-alkylation. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N-benzyl-N-methylquinoxaline-2-carboxamide has been extensively studied for its potential pharmacological applications. It has been shown to possess anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. N-benzyl-N-methylquinoxaline-2-carboxamide has also been investigated for its potential use as a neuroprotective agent in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-benzyl-N-methylquinoxaline-2-carboxamide has been shown to have antioxidant and antimicrobial activities.

properties

IUPAC Name

N-benzyl-N-methylquinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-20(12-13-7-3-2-4-8-13)17(21)16-11-18-14-9-5-6-10-15(14)19-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJMERMNFOZLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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